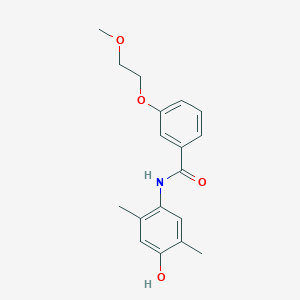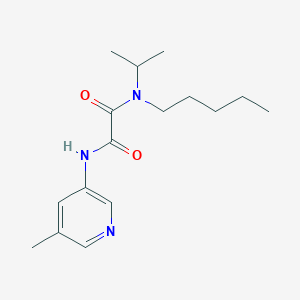
N-(1,5-dimethylpyrazol-3-yl)-N'-pentyl-N'-propan-2-yloxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,5-dimethylpyrazol-3-yl)-N’-pentyl-N’-propan-2-yloxamide is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a pyrazole ring substituted with dimethyl, pentyl, and propan-2-yloxamide groups.
准备方法
The synthesis of N-(1,5-dimethylpyrazol-3-yl)-N’-pentyl-N’-propan-2-yloxamide typically involves the reaction of 1,5-dimethylpyrazole with appropriate alkylating agents and amides. One common synthetic route includes the alkylation of 1,5-dimethylpyrazole with pentyl bromide, followed by the reaction with propan-2-yloxamide under suitable conditions. The reaction conditions often involve the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial production methods for such compounds may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .
化学反应分析
N-(1,5-dimethylpyrazol-3-yl)-N’-pentyl-N’-propan-2-yloxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
作用机制
The mechanism of action of N-(1,5-dimethylpyrazol-3-yl)-N’-pentyl-N’-propan-2-yloxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways involved depend on the specific biological activity being studied .
相似化合物的比较
N-(1,5-dimethylpyrazol-3-yl)-N’-pentyl-N’-propan-2-yloxamide can be compared with other similar pyrazole derivatives, such as:
N-(1,5-dimethylpyrazol-3-yl)-N’-butyl-N’-propan-2-yloxamide: Similar structure but with a butyl group instead of a pentyl group.
N-(1,5-dimethylpyrazol-3-yl)-N’-hexyl-N’-propan-2-yloxamide: Similar structure but with a hexyl group instead of a pentyl group.
N-(1,5-dimethylpyrazol-3-yl)-N’-ethyl-N’-propan-2-yloxamide: Similar structure but with an ethyl group instead of a pentyl group.
The uniqueness of N-(1,5-dimethylpyrazol-3-yl)-N’-pentyl-N’-propan-2-yloxamide lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity .
属性
IUPAC Name |
N-(1,5-dimethylpyrazol-3-yl)-N'-pentyl-N'-propan-2-yloxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4O2/c1-6-7-8-9-19(11(2)3)15(21)14(20)16-13-10-12(4)18(5)17-13/h10-11H,6-9H2,1-5H3,(H,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDPKLHAYMGBYAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN(C(C)C)C(=O)C(=O)NC1=NN(C(=C1)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Tert-butyl 1-(3-hydroxypyridine-2-carbonyl)-1,8-diazaspiro[3.5]nonane-8-carboxylate](/img/structure/B6974816.png)
![N-[3-ethoxy-1-(hydroxymethyl)-2,2-dimethylcyclobutyl]-6-propan-2-ylpyridine-3-carboxamide](/img/structure/B6974821.png)
![(3-Methylpiperidin-1-yl)-[3-methyl-4-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methylamino]phenyl]methanone](/img/structure/B6974825.png)
![(3-Hydroxypiperidin-1-yl)-[2-[(2-methyl-1,2,4-triazol-3-yl)methylamino]phenyl]methanone](/img/structure/B6974833.png)
![5-acetyl-N-[3-ethoxy-1-(hydroxymethyl)-2,2-dimethylcyclobutyl]thiophene-2-carboxamide](/img/structure/B6974838.png)
![N-[(3-ethoxy-1-hydroxycyclobutyl)methyl]-1-methylpyrrole-3-carboxamide](/img/structure/B6974842.png)
![N-[(3-ethoxy-1-hydroxycyclobutyl)methyl]-2-(1,3-thiazol-5-yl)acetamide](/img/structure/B6974850.png)
![N-[(3-ethoxy-1-hydroxycyclobutyl)methyl]-6-methoxy-2,3-dihydro-1H-indene-1-carboxamide](/img/structure/B6974860.png)
![N-[(3-ethoxy-1-hydroxycyclobutyl)methyl]-6-propan-2-ylpyridine-3-carboxamide](/img/structure/B6974863.png)

![5-[1-(4-Fluorophenyl)cyclobutyl]-3-(3-methylimidazol-4-yl)-1,2,4-oxadiazole](/img/structure/B6974871.png)
![tert-butyl (2R)-2-[(5-methoxycarbonylthiophen-2-yl)carbamoyl]azetidine-1-carboxylate](/img/structure/B6974878.png)

![5-(5-bromopyridin-2-yl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine](/img/structure/B6974886.png)
